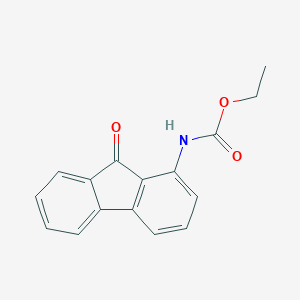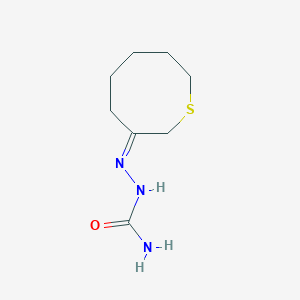
3-Thiocanone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiocanone semicarbazone is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its various properties and has shown promising results in several areas of research.
Mecanismo De Acción
The mechanism of action of 3-Thiocanone semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-Thiocanone semicarbazone has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Thiocanone semicarbazone in lab experiments is its low toxicity. It has been shown to have minimal toxicity in cell cultures and animal models. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders.
One limitation of using 3-Thiocanone semicarbazone in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it challenging to determine the optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on 3-Thiocanone semicarbazone. One area of research is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-Thiocanone semicarbazone.
Métodos De Síntesis
The synthesis of 3-Thiocanone semicarbazone involves the reaction of 3-thiocanone with semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and is refluxed for several hours. The product is then filtered and recrystallized to obtain pure 3-Thiocanone semicarbazone.
Aplicaciones Científicas De Investigación
3-Thiocanone semicarbazone has been studied extensively for its potential as a therapeutic agent. It has been shown to have antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Propiedades
Fórmula molecular |
C8H15N3OS |
|---|---|
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
[(Z)-thiocan-3-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3OS/c9-8(12)11-10-7-4-2-1-3-5-13-6-7/h1-6H2,(H3,9,11,12)/b10-7- |
Clave InChI |
DCDCQGVZOFVVHW-YFHOEESVSA-N |
SMILES isomérico |
C1CC/C(=N/NC(=O)N)/CSCC1 |
SMILES |
C1CCC(=NNC(=O)N)CSCC1 |
SMILES canónico |
C1CCC(=NNC(=O)N)CSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



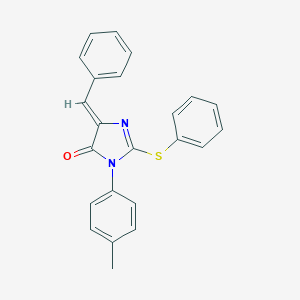
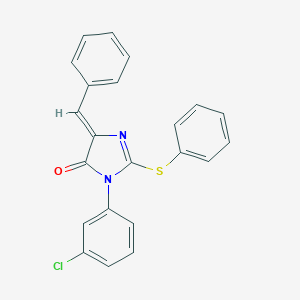
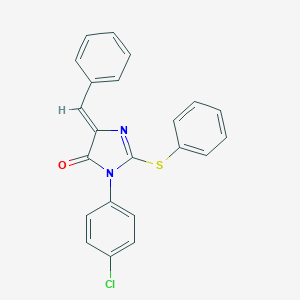
![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
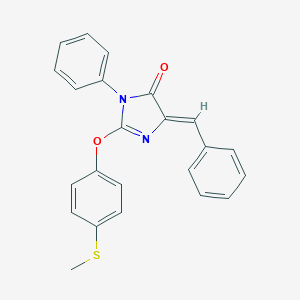
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
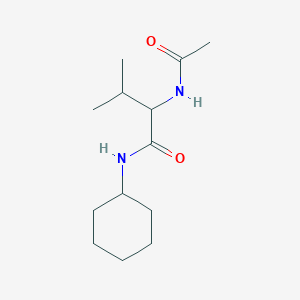
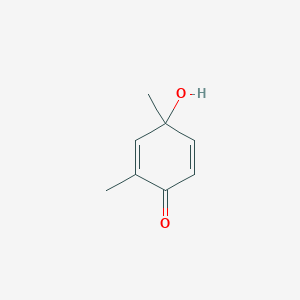
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
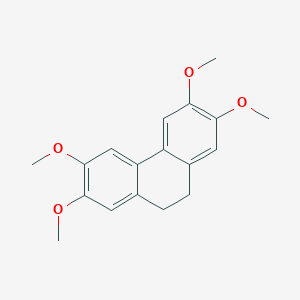
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
